molecular formula C9H20N2O B13191445 3-(1-Aminopropan-2-yl)-6-methylpiperidin-3-ol

3-(1-Aminopropan-2-yl)-6-methylpiperidin-3-ol

Cat. No.: B13191445
M. Wt: 172.27 g/mol
InChI Key: BQAZIHZGYQRFLD-UHFFFAOYSA-N
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Description

3-(1-Aminopropan-2-yl)-6-methylpiperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminopropan-2-yl)-6-methylpiperidin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,2-diamines with sulfonium salts in the presence of a base such as DBU can lead to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce reaction times . This method involves the use of microwave irradiation to accelerate the reaction kinetics, making it a viable option for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminopropan-2-yl)-6-methylpiperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(1-Aminopropan-2-yl)-6-methylpiperidin-3-ol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-(1-Aminopropan-2-yl)-6-methylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the modulation of biochemical pathways. Its effects are mediated through its interaction with receptors and other cellular components, resulting in changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Aminopropan-2-yl)-6-methylpiperidin-3-ol is unique due to the presence of both an amino group and a hydroxyl group on the piperidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

3-(1-aminopropan-2-yl)-6-methylpiperidin-3-ol

InChI

InChI=1S/C9H20N2O/c1-7(5-10)9(12)4-3-8(2)11-6-9/h7-8,11-12H,3-6,10H2,1-2H3

InChI Key

BQAZIHZGYQRFLD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1)(C(C)CN)O

Origin of Product

United States

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